2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: Formation of reduced derivatives with modified pharmacological properties.
Substitution: Formation of new derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological systems and pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the ethanol group also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPNKEJFVWKVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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